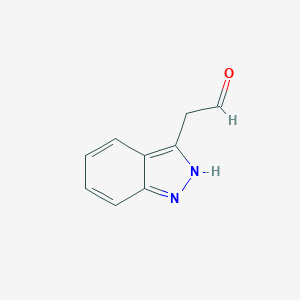

1H-Indazol-3-ylacetaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

121044-74-4 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-(2H-indazol-3-yl)acetaldehyde |

InChI |

InChI=1S/C9H8N2O/c12-6-5-9-7-3-1-2-4-8(7)10-11-9/h1-4,6H,5H2,(H,10,11) |

InChI Key |

OZPFBMLMPPTJOW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(NN=C2C=C1)CC=O |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CC=O |

Synonyms |

1H-indazol-3-ylacetaldehyde |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 1h Indazol 3 Ylacetaldehyde and Indazole Derivatives

Mechanistic Investigations of Indazole Formation Pathways

The synthesis of the indazole core, a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be achieved through various mechanistic pathways. chemicalbook.com These methods often involve intramolecular cyclization reactions starting from appropriately substituted benzene derivatives.

One classical approach involves the diazotization of o-toluidine (B26562) with reagents like sodium nitrite (B80452) in an acidic medium, followed by a ring closure that incorporates the methyl group to form the 1H-indazole structure. chemicalbook.com A similar diazotization-cyclization strategy is effective when using o-alkynylanilines as precursors, which allows for the synthesis of 3-substituted 1H-indazoles. chemicalbook.com Another well-established route starts from isatin, which undergoes ring opening in an aqueous alkali, followed by diazotization and reductive cyclization to yield 1H-indazole-3-carboxylic acid. chemicalbook.com

More contemporary methods have expanded the synthetic toolkit. The Cadogan reaction, a reductive cyclization of nitroaromatics, is proposed to proceed through a nitrene intermediate, which is generated by the deoxygenation of the nitro group. nih.gov Similarly, the Davis-Beirut reaction can produce 2H-indazoles, and mechanistic studies suggest the potential for multiple pathways, including one that proceeds through a 2H-indazole N-oxide intermediate. nih.gov

Transition metal catalysis has also enabled novel formation pathways. For instance, Rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones provides a direct route to functionalized 1H-indazoles. nih.gov Mechanistic studies and DFT calculations for this transformation suggest a sequence involving C(aryl)-H bond metalation, insertion into the C(aldehyde)-H bond, and subsequent reductive elimination. nih.gov Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones represents another efficient method for constructing the 1H-indazole ring. nih.gov

A summary of key indazole formation strategies is presented below.

| Starting Material | Key Reagents/Conditions | Product Type | Mechanistic Feature |

| o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole | Diazotization-cyclization chemicalbook.com |

| o-Nitrobenzyl Alcohols | Primary Alkyl Amines, KOH | Indazolones | In situ generation of o-nitrosobenzaldehyde aub.edu.lb |

| Aldehyde Phenylhydrazones | Rh(III) catalyst | Functionalized 1H-Indazoles | Double C-H activation, C-H/C-H cross-coupling nih.gov |

| o-Haloaryl N-sulfonylhydrazones | Cu₂O or Cu(OAc)₂·H₂O | 1H-Indazoles | Intramolecular cyclization nih.gov |

| o-Nitroaromatics | Phosphorus reagents (e.g., P(OEt)₃) | 2H-Indazoles | Reductive cyclization via nitrene intermediate (Cadogan) nih.gov |

Reactivity Profile of the Aldehyde Moiety at C-3 of Indazoles

The aldehyde group at the C-3 position of the indazole ring, as seen in 1H-Indazol-3-ylacetaldehyde, is a versatile functional handle for further molecular elaboration. 1H-Indazole-3-carboxaldehydes are recognized as crucial intermediates for accessing a wide array of polyfunctionalized 3-substituted indazoles. rsc.orgrsc.org

The aldehyde function readily participates in classic carbonyl chemistry. It can be transformed into alkenes through condensations such as the Knoevenagel and Wittig reactions. rsc.org Furthermore, it serves as a precursor for building other heterocyclic systems, such as oxazoles, thiazoles, and benzimidazoles, through various cyclization reactions. rsc.org The aldehyde can also be reduced to a secondary alcohol or converted into a secondary amine, providing further avenues for diversification. rsc.org

Direct functionalization of the indazole ring at the C-3 position to introduce an acyl group can be challenging; for example, the direct Vilsmeier-Haack formylation at C-3 is reported to be ineffective. rsc.org However, alternative strategies have been developed. Nickel-catalyzed C-3 acylation of 2H-indazoles with aldehydes has been achieved, with evidence suggesting the reaction proceeds through a radical pathway. rsc.org A direct acyl radical addition to the C-3 position of the less aromatic, quinonoid 2H-indazoles has also been reported, demonstrating their capacity to accept radical species. acs.org

A summary of reactions involving the C-3 aldehyde group is provided in the table below.

| Reaction Type | Reagents | Product |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | C-3 substituted alkenes rsc.org |

| Wittig Reaction | Phosphonium ylides | C-3 substituted alkenes rsc.org |

| Cyclization | Various (e.g., aminophenols) | C-3 linked heterocycles (e.g., benzimidazoles) rsc.org |

| Radical Acylation | Aldehydes, Ni(II) catalyst, TBHP | 3-Acyl-2H-indazoles rsc.org |

Tautomerism and Isomerization Phenomena in Indazole Systems

Indazole exhibits annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This gives rise to three potential tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. chemicalbook.com

The 1H-indazole tautomer, which possesses a benzenoid aromatic character, is generally the most thermodynamically stable form. nih.govbeilstein-journals.org The free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-tautomer, which has an ortho-quinoid structure. chemicalbook.com This stability preference for the 1H-form is observed in the gas phase, in solution, and is confirmed in the solid state by X-ray diffraction studies. chemicalbook.com The 3H-indazole form lacks heteroaromatic character and is rarely observed.

Despite the greater stability of the 1H-tautomer, the 2H-tautomer can be stabilized under certain conditions. For example, intramolecular or intermolecular hydrogen bonds can favor the formation of 2H-tautomers in specific molecular contexts. researchgate.net The tautomeric equilibrium can also be influenced by solvent polarity. researchgate.net

The different electronic nature of the N-1 and N-2 positions influences the molecule's reactivity, particularly in substitution reactions like N-alkylation. d-nb.infobeilstein-journals.org The choice of reagents and reaction conditions can often be used to selectively target either the N-1 or N-2 position, exploiting the subtle differences in reactivity between the two tautomeric forms. beilstein-journals.orgd-nb.info Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR), are powerful tools for studying and monitoring tautomeric equilibria and isomerization processes in solution. jmchemsci.com

| Tautomer | Structural Feature | Relative Stability |

| 1H-Indazole | Benzenoid aromatic system | Most stable (predominant form) chemicalbook.comnih.gov |

| 2H-Indazole | Ortho-quinoid system | Less stable than 1H-indazole chemicalbook.com |

| 3H-Indazole | Non-aromatic imine structure | Rarely occurs |

Addition Reactions of Indazoles

The indazole nucleus can participate in addition reactions at both its nitrogen and carbon atoms. The specific outcome depends on the nature of the reactants and the reaction conditions.

A well-documented example is the addition of NH-indazoles to formaldehyde (B43269) in an acidic aqueous medium. nih.govacs.org Mechanistic studies indicate that the reaction proceeds via the nucleophilic attack of the neutral indazole molecule on protonated formaldehyde. acs.org This reaction typically leads to the formation of (1H-indazol-1-yl)methanol derivatives, demonstrating addition at the N-1 position. nih.govacs.org

The nucleophilic character of the indazole nitrogen atoms is also evident in their reaction with metal-activated species. A theoretical study on the addition of indazole to a palladium-coordinated isocyanide found that the most plausible mechanism involves the nucleophilic attack by the unprotonated nitrogen atom of an indazole tautomer at the isocyanide carbon. mdpi.com Interestingly, the calculations suggested that the reaction channel proceeding via the less stable 2H-tautomer leads to the experimentally observed product, making the reaction thermodynamically controlled. mdpi.com

Addition reactions can also occur at the carbon atoms of the indazole ring. A notable example is the direct radical addition to the C-3 position of 2H-indazoles. acs.org The less aromatic character of the 2H-tautomer makes its C-3 position susceptible to attack by acyl radicals, providing a direct route to 3-acyl-2H-indazoles. acs.org Furthermore, N-heterocyclic carbenes derived from indazole, such as indazol-3-ylidene, can react with ketones and aromatic aldehydes in addition reactions, showcasing the diverse reactivity of the indazole scaffold. nih.gov

Structural Modification and Structure Activity Relationship Sar Studies of 1h Indazol 3 Ylacetaldehyde Analogues

Principles of Rational Design for Indazole Derivatives

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create new drug candidates with improved therapeutic profiles. ljmu.ac.uk This approach leverages an understanding of the three-dimensional structure of the biological target and the mechanism of action of existing ligands to guide the design of more potent and selective molecules. nih.gov For indazole derivatives, rational design often begins with a hit compound identified through screening, which is then optimized through iterative cycles of design, synthesis, and biological evaluation. nih.gov

A key principle is structure-based drug design, where the crystal structure of the target protein in complex with a ligand provides a detailed roadmap for modification. nih.gov This allows chemists to visualize the binding pocket and identify opportunities for new interactions that can enhance affinity and selectivity. For instance, in the development of Polo-like kinase 4 (PLK4) inhibitors, a virtual screening approach identified an indazole derivative as a hit. Subsequent rational design, guided by the target's structure, led to the synthesis of a series of derivatives with significantly improved inhibitory activity. nih.gov

Another important principle is the consideration of pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) from the early stages of design. samipubco.com The indazole scaffold itself possesses favorable pharmacokinetic characteristics, which contributes to its "privileged" status. samipubco.com Rational modifications aim to maintain or improve these properties, for example, by introducing polar groups to enhance solubility or by blocking sites of metabolic vulnerability.

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of indazole-based compounds is highly sensitive to the nature and position of substituents on the indazole ring. mdpi.comrsc.org Structure-activity relationship (SAR) studies systematically explore these effects to identify key structural features required for potent and selective biological activity.

The position of substitution on the indazole ring plays a critical role. For example, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred. acs.org The N1 position is also a frequent site for modification, with the introduction of various alkyl or aryl groups often leading to significant changes in activity. acs.org The regioselectivity of N-alkylation can be influenced by both steric and electronic effects of substituents already present on the indazole ring. beilstein-journals.orgd-nb.info

The electronic properties of substituents (electron-donating or electron-withdrawing) can also have a profound impact. In a study of indazole derivatives as anticancer agents, the introduction of a trifluoromethyl group (a strong electron-withdrawing group) at the R2 position resulted in significantly higher activity compared to other substituents. mdpi.com Similarly, the presence of fluorine atoms on an aryl substituent at the C-5 position of the indazole was found to be important for anti-proliferative activity against certain cancer cell lines. nih.gov

The following table summarizes the observed effects of different substituents on the biological activity of various indazole derivatives:

| Compound Series | Target | Substituent Position | Favorable Substituents | Unfavorable Substituents | Reference |

| Indazole Arylsulfonamides | CCR4 | C4 | Methoxy, Hydroxyl | acs.org | |

| Indazole Arylsulfonamides | CCR4 | C5, C6, C7 | Small groups (C6 preferred) | Bulky groups | acs.org |

| Indazole Derivatives | Cancer Cell Lines | C6 | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | rsc.org | |

| 1H-Indazole-3-amine Derivatives | K562 Cancer Cell Line | R2 | 4-CF3, 2,4-diF | 3,4-diCl, 4-OCH3, 2-Cl | mdpi.com |

| 1H-Indazole-3-amine Derivatives | Hep-G2 Cancer Cell Line | C-5 Aryl Ring | 3,5-difluoro > 4-fluoro > 3-fluoro | 4-trifluoromethoxy | nih.gov |

Molecular Hybridization and Scaffold Hopping Strategies in Indazole Design

Molecular hybridization and scaffold hopping are powerful strategies in drug discovery to create novel chemical entities with improved properties. rsc.orgmdpi.com Molecular hybridization involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. mdpi.commdpi.com This approach aims to leverage the beneficial properties of each component to achieve enhanced activity, selectivity, or improved pharmacokinetic profiles. mdpi.com For instance, novel 1H-indazol-3-amine derivatives were designed as FGFR inhibitors by combining features of known inhibitors AZD4547 and NVPBGJ-398. rsc.org Similarly, a molecular hybridization approach was used to design potent and selective N-myristoyltransferase inhibitors. mdpi.com

Scaffold hopping, on the other hand, involves replacing the core molecular framework (scaffold) of a known active compound with a different, often isosteric, scaffold while retaining the key binding interactions. pharmablock.comrsc.org The indazole ring is a privileged scaffold often used in hopping exercises, particularly for kinase inhibitors. pharmablock.com A notable example is the development of dual MCL-1/BCL-2 inhibitors, where scaffold hopping from an indole (B1671886) core to an indazole framework led to compounds with improved dual inhibitory activity. rsc.orgresearchgate.net This strategy can lead to the discovery of novel intellectual property and can help to overcome issues such as poor physicochemical properties or off-target effects associated with the original scaffold. samipubco.com

Fragment-Based Design Approaches in Indazole Research

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the identification of lead compounds. nih.govgardp.org This approach starts with the screening of a library of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with low affinity. acs.orgmdpi.com These fragment hits are then grown or linked together in a stepwise manner, guided by structural information from techniques like X-ray crystallography, to generate more potent, lead-like molecules. acs.orgacs.org

The indazole scaffold is considered a privileged fragment in FBDD. pharmablock.com Its relatively simple structure and ability to form key hydrogen bonding interactions make it an ideal starting point for fragment-based approaches. In one example, fragment screening for phosphoinositide-dependent kinase-1 (PDK1) inhibitors identified an aminoindazole fragment. acs.org Subsequent optimization of this fragment led to the discovery of a potent and lead-like PDK1 inhibitor. acs.org

Another successful application of FBDD in indazole research was the discovery of AXL kinase inhibitors. nih.govresearchgate.net An indazole fragment hit was identified through a high-concentration biochemical screen and was subsequently optimized using docking studies to yield a potent inhibitor with moderate in vivo exposure levels. nih.govresearchgate.net This demonstrates the efficiency of FBDD in rapidly progressing from a weakly binding fragment to a promising lead candidate.

Computational Chemistry and Molecular Modeling of 1h Indazol 3 Ylacetaldehyde and Indazole Based Compounds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the interactions that stabilize the ligand-receptor complex and for estimating the strength of this association, often expressed as a binding energy score.

In the study of indazole derivatives, molecular docking has been widely applied to elucidate their binding modes with various therapeutic targets. For instance, docking studies on novel 3-carboxamide indazole derivatives against a discoidin domain receptor 1 (DDR1) kinase, a target implicated in renal cancer (PDB ID: 6FEW), revealed strong binding affinities. rsc.org Compounds such as 8v, 8w, and 8y demonstrated favorable binding energies of -11.77, -11.64, and -11.52 kcal/mol, respectively. rsc.org The simulations showed that these interactions were stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues like ASP784, LYS655, and GLU672. rsc.org

Similarly, in the search for new antibacterial agents, newly designed indazol-3-yl benzenesulfonamide (B165840) derivatives were docked against the topoisomerase-II DNA gyrase enzyme. hep.com.cn One compound, 4-chloro-N-(1-phenyl-1H-indazol-3-yl)benzenesulfonamide, exhibited a remarkable binding affinity of -12.2 kcal/mol, which was superior to the standard drug norfloxacin (B1679917) (-10.7 kcal/mol). hep.com.cn Other research has explored indazole scaffolds as inhibitors for targets like histone deacetylase (HDAC) in breast cancer, where designed compounds showed docking scores ranging from -7.9 to -9.3 kcal/mol. nih.gov These studies consistently highlight the importance of the indazole core in forming critical interactions within the active sites of target proteins. rsc.orghep.com.cnnih.gov

| Target Protein | Indazole Derivative Class | Example Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| DDR1 Kinase (Renal Cancer) | 3-Carboxamide indazoles | Compound 8v | -11.77 | ASP784, LYS655, GLU672, MET676 rsc.org |

| Topoisomerase-II DNA Gyrase | Indazol-3-yl benzenesulfonamides | 4-chloro-N-(1-phenyl-1H-indazol-3-yl)benzenesulfonamide | -12.2 | Not specified hep.com.cn |

| HDAC (Breast Cancer) | Designed Indazole Derivatives | Compound P5 | -9.3 | ILE1122, PRO1123 nih.gov |

| VEGFR-2 (Tyrosine Kinase) | Arylsulphonyl Indazoles | Indazole 5 | Not specified | Glu885, Cys919, Phe1047 nih.gov |

| K-Ras Receptor | Indazole Derivative | Bindarit | -7.3 | Not specified nih.gov |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the ligand-protein complex, analyze conformational changes, and provide a more accurate understanding of the binding event.

MD simulations have been instrumental in validating the docking poses of indazole derivatives and confirming their stability within the active site of target proteins. In a study of indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors, MD simulations of the most potent compound showed it remained stable in the active site of the protein. nih.gov Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), confirmed the stability of the protein-ligand complex. nih.govtandfonline.com For example, an MD simulation of an indazole derivative (compound 7k) with the EGFR kinase domain showed a stable RMSD of approximately 0.8 nm over 150 ns, indicating a robust binding conformation. tandfonline.com

Furthermore, MD simulations can reveal the role of water molecules and the dynamic nature of hydrogen bonds in mediating interactions. In an analysis of the indazole derivative Bindarit with the K-ras receptor, the protein-ligand complex was shown to be more compact and stable after 30 ns of simulation compared to the protein alone. nih.gov The study also revealed that the complex maintained a consistent network of 3-4 hydrogen bonds throughout the simulation, underscoring the stability of the interaction. nih.gov Similarly, MD studies on 3-chloro-6-nitro-1H-indazole derivatives targeting the Leishmania trypanothione (B104310) reductase (TryR) enzyme confirmed the stability of the docked pose over a 50 ns simulation. tandfonline.com These dynamic studies provide crucial evidence for the viability of a ligand as a potential drug candidate by demonstrating that its binding is not a transient event but a stable and sustained interaction. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties, which are fundamental to understanding a molecule's reactivity and interactions.

For indazole-based compounds, DFT calculations have been used to determine key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov In a study of newly synthesized 3-carboxamide indazole derivatives, DFT analysis at the B3LYP/6-311+ level revealed that compounds 8a, 8c, and 8s possessed the most substantial HOMO-LUMO energy gaps, suggesting higher stability. nih.gov

Quantum calculations are also essential for correlating theoretical data with experimental spectroscopic results. Theoretical calculations of NMR chemical shifts, using methods like Gauge-Invariant Atomic Orbital (GIAO), have provided a solid basis for interpreting experimental NMR spectra of indazole derivatives. nih.gov For example, a study on the addition of 1H-indazole and its nitro derivatives to formaldehyde (B43269) used GIAO/B3LYP/6-311++G(d,p) level calculations to support the experimental NMR observations. nih.gov Other studies have correlated calculated vibrational frequencies (IR) with experimental data for indazole and its silver(I) complex, showing good agreement and confirming the coordination mode. core.ac.uk Differences in the electronic structure of Ru(III) prodrugs containing indazole ligands, as calculated by DFT, have been correlated with their chemical and biological activities, demonstrating the predictive power of these computational methods. nih.gov

Virtual Screening and In Silico Design for Novel Indazole Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This in silico approach significantly accelerates the identification of lead compounds.

This strategy has been successfully employed to discover novel indazole-based inhibitors. In one study, a structure-based virtual screening protocol was used to identify hits from the ZINCPharmer chemical library targeting the β-ketoacyl-ACP synthase (KasA) enzyme in Mycobacterium tuberculosis. ljmu.ac.uk This effort led to the identification of six promising hits with novel scaffolds. ljmu.ac.uk

In another approach, known as ligand-based virtual screening, a pharmacophore model is constructed based on the structural features of known active compounds. This model is then used to screen databases for new molecules possessing similar features. ugm.ac.id This method was used to screen for Asymmetrical Hexahydro-2H-Indazole Analogs of Curcumin (AIACs) as potential estrogen receptor alpha (ERα) inhibitors. ugm.ac.id A validated pharmacophore model, featuring hydrophobic, hydrogen bond acceptor, and aromatic interaction points, successfully identified seven promising hit compounds from a database of 186. ugm.ac.idugm.ac.id Fragment-based virtual screening has also been utilized, leading to the design and synthesis of potent indazole derivatives as histone deacetylase (HDAC) inhibitors, with some compounds showing inhibitory concentrations (IC₅₀) in the low nanomolar range. nih.gov These examples demonstrate the power of virtual screening and in silico design to efficiently explore chemical space and prioritize candidates for synthesis and biological evaluation. nih.govugm.ac.idnih.gov

Investigation of Biological Activities and Molecular Mechanisms of Action for Indazole Derivatives

Anti-Cancer Research Applications

The indazole core is a prominent scaffold in the development of novel anti-cancer agents. vulcanchem.comnih.govontosight.ai Researchers have synthesized and evaluated a multitude of indazole derivatives, revealing their potential to interfere with cancer cell proliferation and survival through various mechanisms. nih.govnih.gov

Protein Kinase Inhibition (e.g., PAK1, FGFR, VEGFR-2)

One of the most significant areas of anti-cancer research for indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

While no direct studies on 1H-Indazol-3-ylacetaldehyde as a protein kinase inhibitor were identified, numerous indazole derivatives have been developed as potent inhibitors of several key kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and angiogenesis. Several indazole-based compounds have been designed as FGFR inhibitors. For instance, novel 1H-indazol-3-amine derivatives have been synthesized and shown to potently inhibit FGFR1. rsc.org One such derivative, compound 7r, exhibited an IC50 value of 2.9 nM against FGFR1. rsc.org Another study also highlighted 1H-indazole-based derivatives as inhibitors of FGFR1-3. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis. A series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives incorporating an indazole moiety have been synthesized and evaluated as VEGFR-2 inhibitors. nih.gov A thieno[2,3-d]pyrimidine derivative, compound 21e, demonstrated a potent VEGFR-2 inhibition with an IC50 of 21 nM. nih.gov Linifanib (ABT-869), an indazole-based compound, is a multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, among other kinases. drugbank.com

p21-Activated Kinase 1 (PAK1) Inhibition: PAK1 is a serine/threonine kinase involved in cell motility, survival, and proliferation. While direct inhibition by this compound has not been reported, the search for PAK1 inhibitors is an active area of research. For example, the natural compound Shikonin has been identified as a novel PAK1 inhibitor. nih.gov

| Indazole Derivative Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 1H-Indazol-3-amine derivatives | FGFR1 | Compound 7r showed an IC50 of 2.9 nM. | rsc.org |

| Thieno[2,3-d]pyrimidine-based indazole derivatives | VEGFR-2 | Compound 21e exhibited an IC50 of 21 nM. | nih.gov |

| Indazole-based compounds (e.g., Linifanib) | VEGFR | Acts as a multi-targeted inhibitor. | drugbank.com |

Induction of Apoptosis and Cell Cycle Perturbation

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key strategies in cancer therapy. Research indicates that various indazole derivatives possess these capabilities.

Although specific studies on this compound are lacking, related compounds have shown promise. A study on 1H-indazole-3-amine derivatives revealed that compound 6o could induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner and arrest the cell cycle in the G0/G1 phase. vulcanchem.comnih.gov Another study on new indazol-pyrimidine-based derivatives showed that the most active compounds were capable of activating caspase-3/7, key executioners of apoptosis. nih.gov

| Indazole Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| Compound 6o (1H-indazole-3-amine derivative) | K562 | Induces apoptosis and G0/G1 cell cycle arrest. | vulcanchem.comnih.gov |

| Indazol-pyrimidine derivatives (4f and 4i) | MCF-7 | Activation of caspase-3/7, inducing apoptosis. | nih.gov |

Modulation of Intracellular Signaling Pathways (e.g., p53/MDM2)

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is often compromised in cancer. The interaction between p53 and its negative regulator, MDM2, is a key target for therapeutic intervention.

There is no direct evidence of this compound modulating the p53/MDM2 pathway. However, research on other indazole derivatives suggests this as a potential mechanism of action. For instance, compound 6o, a 1H-indazole-3-amine derivative, was suggested to exert its anti-cancer effects possibly by inhibiting the p53/MDM2 pathway. vulcanchem.comnih.gov The development of small molecules that inhibit the p53-MDM2 interaction is an active area of research, with various chemical scaffolds being explored. nih.gov

Anti-Microbial Research Applications

The emergence of antibiotic-resistant microbial strains has created an urgent need for new anti-microbial agents. The indazole scaffold has been explored for its potential in this area. nih.govnih.gov

While specific anti-microbial studies on this compound are not available, various other indazole derivatives have demonstrated anti-bacterial and anti-fungal activities. For example, a series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives were synthesized and evaluated for their antibacterial activity against S. aureus, Bacillus subtilis, and E. Coli. jmchemsci.commdpi.com Compounds 5A, 5D, and 5F from this series showed excellent antibacterial activity. jmchemsci.commdpi.com Another study reported the synthesis of indazole-3-carboxamide derivatives and their evaluation for antimicrobial activity. derpharmachemica.com

| Indazole Derivative Class | Microorganism | Activity | Reference |

|---|---|---|---|

| Tetrahydro-1H-indazole derivatives (5A, 5D, 5F) | S. aureus | Excellent | jmchemsci.commdpi.com |

| Bacillus subtilis | Excellent | ||

| E. Coli | Excellent | ||

| Indazole-3-carboxamide derivatives | Various bacteria and fungi | Evaluated for antimicrobial activity | derpharmachemica.com |

Anti-Inflammatory Research Applications

Chronic inflammation is a key factor in the development of many diseases, including cancer and autoimmune disorders. Indazole derivatives have been investigated for their anti-inflammatory properties. nih.govontosight.ai

Direct research on the anti-inflammatory effects of this compound is limited. However, the anti-inflammatory potential of the indazole nucleus is well-documented. A study on indazole and its derivatives demonstrated marked anti-inflammatory activity in a carrageenan-induced hind paw edema model in rats. google.comnih.gov The mechanism of action was suggested to involve the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β. google.comnih.gov Another study on a novel N-acylhydrazone derivative of indole (B1671886) showed anti-inflammatory effects by reducing leukocyte migration and the levels of pro-inflammatory cytokines. mdpi.comnih.gov

Neuroprotective Research Applications

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. There is growing interest in the potential of indazole derivatives to protect neurons from damage. ontosight.ai

While there are no specific studies on the neuroprotective effects of this compound, some indazole derivatives have been investigated in this context. For example, a study on furopyrazole derivatives of benzylindazole analogs showed neuroprotective effects against ceramide-induced apoptosis in cultured cortical neurons. mdpi.com This suggests that the indazole scaffold could be a starting point for the development of new neuroprotective agents.

Other Investigational Biological Activities

Extensive research into the biological activities of indazole derivatives has revealed a broad spectrum of potential therapeutic applications. However, specific investigational data regarding the biological activities and molecular mechanisms of This compound are not extensively available in the current body of scientific literature.

While the indazole scaffold is a common feature in many biologically active compounds, the specific functional group of an acetaldehyde (B116499) at the 3-position of the indazole ring system confers a unique chemical identity to This compound . The biological implications of this specific structural arrangement are not yet well-documented.

Research on closely related indazole derivatives has shown a variety of biological effects, including but not limited to, kinase inhibition, antimicrobial, and anti-inflammatory activities. For instance, certain 3-substituted indazole derivatives have been investigated for their role as inhibitors of the PI3K/AKT/mTOR signaling pathway. nih.gov Other variations of the indazole core have been synthesized and evaluated for their antimicrobial properties against various bacterial strains. jmchemsci.com Furthermore, computational and in vivo studies on different indazole-containing molecules have suggested potential as COX-2 inhibitors for anti-inflammatory effects. innovareacademics.in

It is important to emphasize that these findings pertain to other indazole derivatives and not directly to This compound . The biological profile of a molecule is highly dependent on its precise chemical structure. Therefore, the activities of related compounds cannot be directly extrapolated to This compound without specific experimental validation.

Future research, including in vitro and in vivo studies, is necessary to elucidate the potential biological activities and understand the molecular mechanisms of action of This compound . Such investigations would be crucial in determining its potential as a therapeutic agent or a tool for biological research.

Metabolism Studies of 1h Indazol 3 Ylacetaldehyde and Its Derivatives in Vitro and Mechanistic Investigations

Elucidation of Phase I Metabolic Pathways (e.g., Hydroxylation, Oxidation)

Phase I metabolism of indazole derivatives is characterized by several key oxidative reactions. The primary predicted pathway for 1H-Indazol-3-ylacetaldehyde would involve the oxidation of its aldehyde functional group. Aldehyde dehydrogenases (ALDH) are highly efficient enzymes that would likely convert the acetaldehyde (B116499) moiety into the corresponding carboxylic acid, forming 1H-Indazol-3-ylacetic acid. This type of oxidation is a common metabolic step for compounds bearing an aldehyde group.

In addition to aldehyde oxidation, hydroxylation is a major biotransformation for indazole-containing compounds. nih.govnih.govnih.gov In vitro studies with human liver microsomes have consistently shown that the indazole ring and its alkyl substituents are susceptible to hydroxylation, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net For this compound, hydroxylation could occur on the benzene (B151609) portion of the indazole ring at various positions (e.g., C4, C5, C6, or C7).

Further oxidation can also occur. For instance, hydroxylation of an alkyl side chain can be followed by oxidation to form a ketone. researchgate.netnih.gov While this compound lacks a long alkyl chain, this pathway is a critical consideration for its more complex derivatives.

A summary of predicted and observed Phase I metabolic pathways for indazole derivatives is presented below.

| Metabolic Reaction | Description | Enzyme Family (Predicted/Observed) | Relevance to this compound |

| Aldehyde Oxidation | Conversion of the acetaldehyde group to a carboxylic acid. | Aldehyde Dehydrogenase (ALDH) | Highly probable primary metabolic pathway. |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the indazole ring. | Cytochrome P450 (CYP) | Probable pathway on the benzene ring. |

| Dehydrogenation | Removal of hydrogen, potentially following other reactions like ester hydrolysis in derivatives. nih.govnih.gov | Dehydrogenases | Less direct, but possible in subsequent metabolism. |

Identification and Characterization of Metabolites

The identification of metabolites from in vitro incubations is typically performed using advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.netnih.gov This allows for the determination of the accurate mass of metabolite parent ions and their fragmentation patterns, facilitating structural elucidation.

For this compound, the primary metabolite expected is 1H-Indazol-3-ylacetic acid . Further hydroxylation would lead to various hydroxy-1H-indazol-3-ylacetic acid isomers.

Studies on more complex indazole derivatives, such as the synthetic cannabinoid MDMB-CHMINACA, have identified numerous metabolites resulting from a combination of reactions. The major biotransformations observed were hydroxylation, primarily on the cyclohexylmethyl moiety, and ester hydrolysis. nih.gov For CUMYL-PINACA, hydroxylation at the pentyl side chain, sometimes followed by oxidation to a ketone, was a major pathway. nih.gov These findings underscore the prevalence of oxidative metabolism for this class of compounds.

The table below outlines the types of metabolites identified for various indazole derivatives in in vitro systems.

| Parent Compound Class | Observed Metabolite Types | Primary Reactions | Reference |

| Indazole Carboxamides (e.g., MDMB-CHMINACA) | Hydroxylated metabolites, ester hydrolysis products, dihydroxylated metabolites. | Hydroxylation, Ester Hydrolysis, Dehydrogenation. | nih.gov |

| Cumyl-derivatives (e.g., CUMYL-PINACA) | Hydroxylated pentyl metabolites, ketone metabolites, dihydroxylated metabolites. | Hydroxylation, Oxidation (Ketone formation). | nih.gov |

| Fluorinated Indazoles (e.g., 5F-ADB-PINACA) | Oxidative defluorination products, carboxylated metabolites. | Oxidative Defluorination, Carboxylation. | researchgate.net |

| Indazole-3-Carboxamides (General) | Hydroxylated metabolites, N-dealkylation products, carboxylated metabolites. | Hydroxylation, Dehydrogenation, N-dealkylation, Carboxylation. | nih.gov |

Enzymatic Biotransformations of Indazole Derivatives

The enzymatic processes driving the metabolism of indazole derivatives are predominantly mediated by the Cytochrome P450 superfamily of enzymes for Phase I oxidative reactions. researchgate.net Specific isozymes, such as CYP3A4, have been identified as major contributors to the metabolism of certain synthetic cannabinoids containing an indazole core. researchgate.net The reaction of indazoles with formaldehyde (B43269) to form (1H-indazol-1-yl)methanol derivatives has also been studied, demonstrating the reactivity of the N1 position of the indazole ring. nih.gov

The biotransformation of these compounds is not limited to simple oxidation. For fluorinated analogues, a common metabolic route is oxidative defluorination, where a fluorine atom is removed and subsequently replaced, often leading to a carboxylated metabolite. researchgate.netnih.gov In compounds with ester or amide linkages, hydrolysis represents another key enzymatic transformation. researchgate.netnih.gov

These enzymatic reactions can occur in combination, leading to a diverse array of metabolites. For example, an initial hydrolysis might be followed by dehydrogenation or hydroxylation. nih.gov This metabolic complexity is a hallmark of the indazole class and is critical for understanding their biological disposition.

Advanced Analytical Methodologies for Research and Characterization of Indazole Compounds

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For indazole compounds, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High Performance Liquid Chromatography (UHPLC) are indispensable for both qualitative and quantitative analysis. diva-portal.orgresearchgate.netvwr.comd-nb.infochemimpex.combeilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net These methods are crucial for tasks like monitoring reaction progress, assessing purity, and separating isomers, which is often a challenge with substituted indazoles. beilstein-journals.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like many indazole derivatives. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. researchgate.net The choice of stationary phase, mobile phase composition, and detector are critical for achieving optimal separation. For indazole compounds, reversed-phase HPLC is common, typically utilizing a nonpolar C18 stationary phase and a polar mobile phase mixture, such as acetonitrile (B52724) and water with additives like formic acid to improve peak shape and ionization for mass spectrometry detection. d-nb.infobeilstein-journals.org

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% A / 30% B, isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 290 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~4.5 min |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Analytes are vaporized and separated based on their partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. While derivatization may be necessary for less volatile indazole derivatives to increase their thermal stability and improve chromatographic behavior, simpler structures like this compound could potentially be analyzed directly. researchgate.netresearchgate.net GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netd-nb.info

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Injection Mode | Split (20:1) |

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times. diva-portal.orgresearchgate.net This enhanced separation efficiency is particularly advantageous for resolving complex mixtures of indazole isomers or for analyzing trace-level impurities. The fundamental principles are the same as HPLC, but the instrumentation is designed to operate at much higher pressures. UHPLC methods are frequently used in metabolic studies and for screening a large number of compounds. researchgate.netnih.govbiorxiv.org

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm researchgate.net |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid researchgate.net |

| Gradient | 5% B to 95% B over 5 min |

| Flow Rate | 0.4 mL/min researchgate.net |

| Column Temperature | 40 °C |

| Detection | Photodiode Array (PDA) and/or Mass Spectrometry (MS) |

| Injection Volume | 1 µL |

Mass Spectrometry (MS) Based Techniques for Structural Elucidation and Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. When coupled with a chromatographic separation method, it provides unparalleled specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netresearchgate.netrsc.org This hyphenated technique is ideal for the analysis of a wide range of indazole derivatives. After separation by the LC system, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. ESI is a soft ionization technique that usually produces the protonated molecular ion [M+H]⁺, which provides immediate molecular weight information. researchgate.netbeilstein-journals.orgmdpi.com For this compound (C₉H₈N₂O, Molecular Weight: 160.17 g/mol ), the expected protonated ion would be observed at an m/z of 161.07.

| Parameter | Value/Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Molecular Formula | C₉H₈N₂O |

| Exact Mass | 160.0637 |

| Expected [M+H]⁺ Ion | 161.0710 |

| Scan Range | m/z 50-500 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, is an essential technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. This fragmentation data is invaluable for identifying unknown compounds and for distinguishing between isomers that have the same molecular weight. nih.gov For indazole compounds, characteristic fragmentation often involves the indazole ring itself, providing a signature pattern for this class of compounds. nih.gov A common fragment for 3-substituted indazoles is the indazole acylium cation at m/z 145. researchgate.netnih.gov

| Product Ion (m/z) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 143.06 | [M+H-H₂O]⁺ | Loss of water |

| 132.06 | [M+H-CHO]⁺ | Loss of the formyl group |

| 117.06 | [C₈H₇N]⁺ | Loss of N₂ from the indazole ring |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the heterocyclic ring |

Scientific Data Unavaliable for this compound

Following a comprehensive search of available scientific literature, detailed analytical and characterization data for the chemical compound This compound could not be located. Consequently, the requested article focusing on the advanced analytical methodologies for this specific compound cannot be generated.

Searches for high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography data for this compound did not yield any specific research findings or datasets. The scientific articles retrieved focused on other derivatives of the indazole core structure, and none provided the necessary experimental data for the requested aldehyde derivative.

Therefore, the creation of the outlined article with its specific sections on advanced analytical methodologies is not possible without foundational scientific research on this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Indazol-3-ylacetaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Use NHOH·HCl in aqueous ethanol under reflux (7 h) to synthesize intermediates like oxadiazoles, as demonstrated in analogous indole-based syntheses .

- Step 2 : Couple 1H-indazole derivatives with aldehydes using ceric ammonium nitrate (CAN) in PEG at 80°C, adjusting stoichiometry and solvent polarity to enhance yield .

- Validation : Monitor reactions via TLC (EtOAc/hexane 1:3) and characterize products using NMR and HRMS .

Q. How should researchers characterize this compound and its derivatives?

- Methodology :

- Structural Analysis : Employ H/C NMR to confirm the aldehyde proton (δ ~9.8 ppm) and indazole backbone. For crystallographic validation, use SHELX for refinement (e.g., CCDC deposition codes 2113708–2113711) .

- Purity Assessment : Utilize qNMR (>95% purity) and HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound derivatives?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (e.g., Bruker D8 VENTURE) and SHELXL for refinement, prioritizing anisotropic displacement parameters for heavy atoms .

- Ambiguity Mitigation : Cross-validate with DFT-calculated bond lengths/angles (e.g., Gaussian 16) and analyze hydrogen-bonding networks using Mercury software .

Q. What strategies address contradictions in biological activity data for this compound analogs?

- Methodology :

- Data Triangulation : Compare IC values across assays (e.g., α-glucosidase inhibition vs. antifungal activity) to identify assay-specific artifacts .

- Statistical Rigor : Apply ANOVA to evaluate dose-response variability and use Bayesian modeling to account for outliers .

Q. How can researchers design derivatives of this compound for targeted enzyme inhibition?

- Methodology :

- Scaffold Modification : Introduce substituents at the indazole C4/C5 positions (e.g., benzamide or triazole groups) to enhance binding to enzyme active sites .

- In Silico Screening : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., α-glucosidase: 2ZEJ) and validate with MD simulations (GROMACS) .

Q. What are the kinetic and mechanistic insights into the formaldehyde addition reaction of this compound?

- Methodology :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor aldehyde-formaldehyde adduct formation, varying pH (4–9) and temperature (25–80°C) .

- Mechanistic Probes : Isotopic labeling (C-formaldehyde) and DFT calculations (B3LYP/6-311+G(d,p)) to elucidate nucleophilic attack pathways .

Data Analysis & Validation

Q. How should researchers validate computational models predicting the stability of this compound derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.